2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
“2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C10H7F3N2O . It has a molecular weight of 228.17 .
Synthesis Analysis
The synthesis of “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-9(16)5-6-14/h1-4H,5H2,(H,15,16) .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Synthesis and Characterization
2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide has been used as a primary compound in the synthesis of novel compounds. For example, Yang Man-li (2008) synthesized six kinds of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol, and their structures were identified using elemental analysis, IR, and 1H NMR (Yang Man-li, 2008).
In Heterocyclic Synthesis
The compound plays a crucial role as a synthon in heterocyclic synthesis. Gouda (2014) discussed its use as a building block for the synthesis of polyfunctionalized heterocyclic compounds, highlighting its versatility and reactivity in creating diverse structures (Gouda, 2014).
Antimicrobial Evaluation
This compound has been utilized in the development of antimicrobial agents. Darwish et al. (2014) synthesized various heterocycles incorporating a sulfamoyl moiety using this compound, which demonstrated promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Synthesis of Biologically Active Derivatives
The compound has also been used for synthesizing biologically interesting derivatives. Fadda et al. (2010) utilized 2-cyano-N-(tetrahydrocarbazole)acetamide for the synthesis of arylazocarbazole derivatives, showcasing its utility in producing compounds of biological interest (Fadda et al., 2010).
Novel Applications in Chemistry
Other innovative applications include the use of related compounds in various chemical reactions. For instance, Banks et al. (1996) explored perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] asa new site-selective electrophilic fluorinating agent, demonstrating the compound's potential in specialized chemical processes (Banks et al., 1996).
Use in Synthesis of Heterocyclic Systems
The compound is a key intermediate for the synthesis of various synthetically useful and novel heterocyclic systems. Gouda et al. (2015) provided a comprehensive survey of the preparation and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, an important derivative for creating diverse heterocyclic structures (Gouda et al., 2015).
Electrophore Reagent Applications
The compound's derivatives have been explored as electrophore reagents. Lu and Giese (2000) synthesized a related compound and demonstrated its application in trace organic analysis, underscoring the compound's utility in analytical chemistry (Lu & Giese, 2000).
Role in Antitumor Activity Studies
Compounds derived from this compound have been studied for their antitumor activities. Shams et al. (2010) investigated derivatives for their inhibitory effects on various cancer cell lines, indicating the potential for these compounds in cancer research (Shams et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide are currently unknown
Mode of Action
It’s known that the compound can inhibit certain biochemical processes . The specific interactions between the compound and its targets, and the resulting changes, are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors affect this compound is currently lacking .
Properties
IUPAC Name |
2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-9(16)5-6-14/h1-4H,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMBMSKLEQIKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368540 | |
Record name | 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
419534-37-5 | |
Record name | 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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